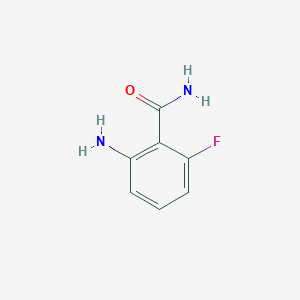

2-Amino-6-fluorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPZELLBLWMUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381199 | |

| Record name | 2-amino-6-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115643-59-9 | |

| Record name | 2-amino-6-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-fluorobenzamide CAS number 115643-59-9 properties

An In-depth Technical Guide to 2-Amino-6-fluorobenzamide (CAS: 115643-59-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound featuring a benzene ring substituted with an amino group, a fluorine atom, and an amide group. This unique trifunctional arrangement makes it a molecule of significant interest in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom can enhance lipophilicity and modulate pharmacokinetic properties, while the amino and amide groups provide sites for hydrogen bonding, potentially influencing interactions with biological targets. This document serves as a comprehensive technical guide, consolidating available data on its properties, synthesis, and safety.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| CAS Number | 115643-59-9 | |

| Molecular Formula | C₇H₇FN₂O | |

| Molecular Weight | 154.14 - 154.15 g/mol | |

| Appearance | Solid; beige to salmon pink solid | |

| Melting Point | 115-118 °C | |

| Flash Point | >110 °C | |

| Synonyms | 2-Carbamoyl-3-fluoroaniline, 6-Fluoroanthranilamide | |

| InChI Key | REPZELLBLWMUAB-UHFFFAOYSA-N | |

| SMILES String | NC(=O)c1c(N)cccc1F |

Spectroscopic Characterization

While specific spectral data for this compound is not detailed in the provided search results, standard analytical techniques are used for its identification and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR & ¹³C NMR): Used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants would confirm the substitution pattern on the aromatic ring and the presence of the amino and amide protons.

-

Infrared (IR) Spectroscopy: This technique would identify the characteristic vibrational frequencies of the functional groups. Key absorptions would be expected for the N-H stretches of the primary amine and amide, and the C=O stretch of the amide group.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which helps confirm the structure.

Synthesis and Reactivity

General Synthesis Protocol

A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate amine. While a specific protocol for this compound is not provided, a general experimental procedure can be adapted.

Method: Reaction of Isatoic Anhydride with Ammonia

-

Reaction Setup: A solution of a fluorinated isatoic anhydride precursor is prepared in a suitable solvent, such as Dimethylformamide (DMF).

-

Reagent Addition: An ammonia source (e.g., aqueous ammonia or ammonia gas) is added to the solution.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by adding water. The crude solid is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol or benzene, to yield the final 2-aminobenzamide derivative.

Reactivity and Incompatibilities

This compound is stable under recommended storage conditions. However, it should be considered incompatible with:

-

Strong oxidizing agents

-

Strong acids and bases

Hazardous decomposition products under fire conditions can include carbon monoxide, carbon dioxide, and hydrogen fluoride.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively documented in the public domain. However, the benzamide scaffold and its derivatives are prevalent in a wide range of biologically active compounds.

-

Medicinal Chemistry Interest: The structural motifs present in this compound are of significant interest in drug discovery. The fluorine atom can improve metabolic stability and cell permeability, while the aminobenzamide core can interact with various biological targets through hydrogen bonding.

-

Antimicrobial Potential: Derivatives of 2-aminobenzamide have been investigated for their antimicrobial properties against various bacterial and fungal strains.

-

Enzyme Inhibition: Related structures, such as 2-amino-6-nitrobenzothiazole derivatives, have been designed and evaluated as potent inhibitors of enzymes like monoamine oxidase (MAO), which are targets for neurodegenerative diseases.

-

Kinase Inhibition: The benzamide moiety is a common feature in many kinase inhibitors used in oncology.

Further research is required to elucidate the specific biological profile of this compound. Its structure suggests it could serve as a valuable building block or lead compound for the development of new therapeutic agents.

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzamide is a fluorinated aromatic amide that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including an amino group, a fluorine atom, and an amide moiety, impart specific physicochemical properties that are critical for its application in the synthesis of more complex, biologically active molecules. The presence of the fluorine atom, in particular, can significantly influence properties such as lipophilicity, metabolic stability, and binding affinity of the final compounds, making this molecule a subject of interest for the design of novel therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an example of its synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. These properties govern its behavior in various chemical and biological systems.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Chemical Formula | C₇H₇FN₂O | |

| Molecular Weight | 154.14 g/mol | |

| Appearance | Beige to salmon pink solid | [1] |

| Melting Point | 115 °C | |

| Boiling Point | 257.0 ± 25.0 °C at 760 mmHg | |

| InChI | 1S/C7H7FN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| InChI Key | REPZELLBLWMUAB-UHFFFAOYSA-N | |

| SMILES | NC(=O)c1c(N)cccc1F |

Solubility, pKa, and Lipophilicity

| Property | Predicted/Estimated Value | Remarks |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and ethanol. | The amino and amide groups can form hydrogen bonds with polar solvents. |

| pKa | The amino group is expected to have a pKa in the range of 2-5, typical for an aromatic amine. | The electron-withdrawing effects of the fluorine and amide groups decrease the basicity of the amino group. |

| logP | Estimated to be in the range of 1.0 - 1.5. | The fluorine atom increases lipophilicity compared to the non-fluorinated analog, 2-aminobenzamide. |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments that can be adapted for this compound.

Determination of Solubility

The shake-flask method is a standard protocol for determining the solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, DMSO).

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, absolute ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and shake for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Sample Preparation and Analysis: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Quantification: Calculate the original concentration in the saturated solution, which represents the solubility of this compound in the respective solvent at the specified temperature.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a common method for determining the ionization constant (pKa) of a compound.

Objective: To determine the pKa of the amino group of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility

-

pH meter with a combination electrode

-

Burette

-

Stirrer

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a water/co-solvent mixture.

-

Titration: Titrate the solution with the standardized HCl solution, recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Objective: To determine the logP of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Partitioning: Dissolve a known amount of this compound in either the aqueous or organic phase. Add a known volume of the other phase to a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Synthetic Utility: Synthesis of Quinazolin-4-ones

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. One notable application is in the synthesis of quinazolin-4-ones.[3]

Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4-ones

This protocol describes a transition-metal-free synthesis of quinazolin-4-ones from this compound and an appropriate amide.[3]

Objective: To synthesize a 2-substituted quinazolin-4-one from this compound.

Materials:

-

This compound

-

A primary amide (e.g., benzamide)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Schlenk tube or sealed reaction vessel

-

Magnetic stirrer and heating block

-

Standard work-up and purification reagents (ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

-

To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the primary amide (2.5 mmol), and cesium carbonate (2.5 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMSO (4.0 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 135 °C with stirring for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into a mixture of water and ethyl acetate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted quinazolin-4-one.

Workflow for the Synthesis of Quinazolin-4-ones

The following diagram illustrates the workflow for the synthesis of quinazolin-4-ones from this compound.

Conclusion

This compound is a key synthetic intermediate with a unique set of physicochemical properties that make it valuable in drug discovery. While further experimental determination of its solubility, pKa, and logP is warranted for a more complete profile, its utility as a building block for complex heterocyclic structures like quinazolin-4-ones is well-established. The provided experimental protocols offer a starting point for researchers to characterize and utilize this compound in their synthetic endeavors.

References

2-Amino-6-fluorobenzamide molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to 2-Amino-6-fluorobenzamide. This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure and Chemical Formula

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and a carboxamide group (-CONH₂). The substituents are positioned at carbons 1, 2, and 6, respectively.

The chemical formula for this compound is C₇H₇FN₂O . The molecule has a molecular weight of 154.14 g/mol .

Structural Representations:

-

SMILES String: NC(=O)c1c(N)cccc1F

-

InChI Key: REPZELLBLWMUAB-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O | [1] |

| Molecular Weight | 154.14 g/mol | |

| Physical Form | Solid | |

| Melting Point | 115 °C | |

| Boiling Point | 257.0 ± 25.0 °C at 760 mmHg | |

| Solubility | Potentially soluble in polar solvents.[1] |

Spectroscopic Data Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino and amide groups.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. Due to the electron-donating effect of the amino group and the electron-withdrawing effects of the fluorine and amide groups, complex splitting patterns (doublets, triplets, or multiplets) are expected.

-

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group is anticipated. The chemical shift of this signal can vary depending on the solvent and concentration but is often observed in the range of δ 4.0-6.0 ppm. This peak is expected to be exchangeable with D₂O.

-

Amide Protons (-CONH₂): Two distinct signals, or a single broad singlet, for the amide protons are expected, typically in the region of δ 5.0-8.0 ppm. Their chemical shifts are also solvent and concentration-dependent and are exchangeable with D₂O.

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine atom will show a large coupling constant (¹J C-F). The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the substituents.

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 165 and 175 ppm.[2]

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

-

N-H Stretching (Amine and Amide): Two or more bands in the region of 3100-3500 cm⁻¹ are expected, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amine and amide groups.[3]

-

C=O Stretching (Amide): A strong absorption band, characteristic of the carbonyl group in an amide (Amide I band), is expected around 1640-1680 cm⁻¹.[3]

-

N-H Bending (Amine and Amide): Bending vibrations for the N-H bonds will likely appear in the region of 1550-1650 cm⁻¹ (Amide II band for the amide).[3]

-

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching vibration is expected in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (154.14). The fragmentation pattern is expected to be influenced by the functional groups present.

-

Molecular Ion Peak (M⁺): m/z = 154

-

Loss of NH₂: A fragment ion at m/z 138, resulting from the loss of an amino radical.

-

Loss of CONH₂: A fragment ion at m/z 110, corresponding to the loss of the carboxamide group.

-

Formation of Benzoyl Cation Derivative: A prominent peak corresponding to the fluorinated aminobenzoyl cation may be observed.

Experimental Protocols: Synthesis of 2-Aminobenzamide Derivatives

A common and effective method for the synthesis of 2-aminobenzamide derivatives involves the reaction of an appropriate isatoic anhydride with an amine.[4] The following is a general procedure that can be adapted for the synthesis of this compound.

General Synthesis from Isatoic Anhydride

Procedure A (Conventional Heating): [4]

-

To a solution of 6-fluoroisatoic anhydride (1 equivalent) in dimethylformamide (DMF), add a solution of ammonia (as ammonium hydroxide or a solution of ammonia in an appropriate solvent, 1 equivalent) in DMF.

-

Reflux the reaction mixture for approximately 6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethanol:chloroform).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid product is then collected by filtration.

-

Recrystallize the crude product from a suitable solvent to afford purified this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 2-aminobenzamide derivatives from isatoic anhydride.

References

Spectroscopic Profile of 2-Amino-6-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Amino-6-fluorobenzamide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents high-quality predicted data obtained from computational models. These predictions for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as a valuable reference for compound identification, characterization, and as a baseline for experimental work. This guide also outlines standardized experimental protocols for acquiring such data and includes a workflow for the general spectroscopic analysis of chemical compounds.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. This data has been generated using validated computational algorithms to provide a reliable estimation of the compound's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆, Frequency: 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.21 | t | 1H | H-4 |

| 6.55 | d | 1H | H-5 |

| 6.42 | d | 1H | H-3 |

| 7.58 | s (broad) | 1H | -CONH₂ |

| 7.29 | s (broad) | 1H | -CONH₂ |

| 5.80 | s (broad) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 169.5 | C=O |

| 162.1 (d, J ≈ 245 Hz) | C-6 |

| 152.0 | C-2 |

| 132.8 (d, J ≈ 10 Hz) | C-4 |

| 114.5 | C-1 |

| 111.9 (d, J ≈ 3 Hz) | C-5 |

| 108.2 (d, J ≈ 22 Hz) | C-3 |

Note: Predicted coupling constants (J) for the fluorine-split carbon signals are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (Amine) |

| 3350 - 3180 | Medium | N-H stretch (Amide) |

| 1660 | Strong | C=O stretch (Amide I) |

| 1620 | Medium | N-H bend (Amine) |

| 1580 | Medium | N-H bend (Amide II) |

| 1480 | Medium | C=C stretch (Aromatic) |

| 1250 | Strong | C-N stretch |

| 1150 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 138 | [M - NH₂]⁺ |

| 137 | [M - NH₃]⁺ |

| 110 | [M - CONH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The solution is then filtered through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

-

Instrumentation : The NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A larger number of scans (typically several hundred to thousands) are required due to the lower natural abundance of ¹³C. A wider spectral width is used, and the relaxation delay is set to 2-5 seconds.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Collection : A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

Sample Analysis : A pressure clamp is applied to ensure firm and uniform contact between the solid sample and the ATR crystal. The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the solid sample is placed in a capillary tube and introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

-

Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Amino-6-fluorobenzamide, with a core focus on its solubility and stability. While specific experimental data for this compound is not extensively published, this document outlines the standardized methodologies and protocols required for its thorough characterization in a drug discovery and development context.

Physicochemical Properties

This compound is an organic compound featuring an amino group and a fluorine atom on a benzamide scaffold.[1] The presence of the amino and amide groups suggests potential for hydrogen bonding, which may influence its solubility in polar solvents.[1] The fluorine atom can enhance lipophilicity and affect its pharmacokinetic properties.[1]

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 115643-59-9 | [1] |

| Molecular Formula | C₇H₇FN₂O | [2] |

| Molecular Weight | 154.14 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES | NC(=O)c1c(N)cccc1F | [2] |

| InChI Key | REPZELLBLWMUAB-UHFFFAOYSA-N | [2] |

Solubility Profile

Solubility is a critical determinant of a compound's suitability for various stages of drug development, influencing bioassays, formulation, and intestinal absorption.[3][4] A key distinction is made between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point of a compound, while kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted in aqueous buffer, begins to precipitate.[5][6]

Quantitative Solubility Data

The following table structure is provided for the systematic recording of experimental solubility data for this compound. A common goal for drug discovery compounds is a solubility of greater than 60 µg/mL.[3][4]

Table 2: Solubility of this compound in Various Solvents

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | TBD | TBD | Thermodynamic |

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | TBD | TBD | Thermodynamic |

| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | TBD | TBD | Thermodynamic |

| Water | 25 | TBD | TBD | Thermodynamic |

| DMSO | 25 | TBD | TBD | Kinetic |

| Ethanol | 25 | TBD | TBD | Kinetic |

TBD: To Be Determined through experimental analysis.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol details the widely accepted shake-flask method to determine the equilibrium solubility of a compound.[7][8]

Objective: To determine the maximum concentration of this compound that dissolves in a specific aqueous medium at equilibrium.

Materials:

-

This compound (solid)

-

Selected aqueous buffers (e.g., PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the pre-heated aqueous buffer to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid overestimation of solubility.

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations.

-

Dilute the filtered saturated solution to fall within the linear range of the standard curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.

-

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the thermodynamic solubility. Report the result in µg/mL and µM.

Stability Profile

Stability testing is essential to understand how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors like temperature, humidity, and light.[7] These studies are mandated by regulatory bodies and are guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[6][9][10][11][12]

Stability-Indicating Data

Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[11][13] Formal stability studies establish the re-test period or shelf life.

Table 3: Stability Data Summary for this compound

| Condition | Duration | Assay (% Initial) | Appearance | Degradants Observed |

| Long-Term (25°C/60% RH) | 3, 6, 9, 12, 18, 24 mos. | TBD | TBD | TBD |

| Accelerated (40°C/75% RH) | 3, 6 mos. | TBD | TBD | TBD |

| Forced Degradation | ||||

| Acid Hydrolysis (0.1 N HCl) | TBD | TBD | TBD | TBD |

| Base Hydrolysis (0.1 N NaOH) | TBD | TBD | TBD | TBD |

| Oxidation (3% H₂O₂) | TBD | TBD | TBD | TBD |

| Thermal (70°C, solid) | TBD | TBD | TBD | TBD |

| Photolytic (ICH Q1B) | TBD | TBD | TBD | TBD |

TBD: To Be Determined through experimental analysis. RH: Relative Humidity.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products for this compound under various stress conditions. The goal is typically to achieve 5-20% degradation of the API.[14][15]

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Water, Methanol)

-

Temperature-controlled oven, photostability chamber

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., 8 hours).[2][14] Withdraw samples at time points, neutralize, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently, monitoring for degradation. Withdraw samples, neutralize, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store in the dark at room temperature for up to 24 hours.[2][14] Withdraw samples and dilute for analysis.

-

Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 7 days).[2] Dissolve samples at time points for analysis.

-

Photolytic Degradation: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[13] Analyze against a dark control.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method must be able to separate the intact API from all major degradation products.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The primary amide is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-amino-6-fluorobenzoic acid. The aromatic amine could be susceptible to oxidation. These potential pathways must be confirmed experimentally.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Forced Degradation Studies - STEMart [ste-mart.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. How to Implement ICH Q1A(R2) for Stability Testing of APIs and Drug Products – StabilityStudies.in [stabilitystudies.in]

- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 11. pharmtech.com [pharmtech.com]

- 12. database.ich.org [database.ich.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the Synonyms and Alternative Names of 2-Amino-6-fluorobenzamide

This technical guide provides a comprehensive overview of the synonyms, alternative names, and key identifiers for the chemical compound 2-Amino-6-fluorobenzamide. This information is crucial for researchers, scientists, and professionals in drug development to ensure accurate identification and referencing of this compound in scientific literature, patents, and chemical databases.

Chemical Identity and Nomenclature

This compound is a substituted aromatic amide. The structure consists of a benzene ring substituted with an amino group (-NH2) at position 2, a fluorine atom (-F) at position 6, and a carboxamide group (-CONH2) at position 1. This substitution pattern dictates its chemical properties and reactivity.

A variety of synonyms and alternative names are used to refer to this compound, arising from different chemical naming conventions (e.g., IUPAC, common names) and indexing systems (e.g., CAS). Understanding these different nomenclatures is essential for effective literature searches and unambiguous communication in a research and development setting.

Tabulated Quantitative Data and Identifiers

The following table summarizes the key quantitative data and identifiers for this compound.

| Identifier Type | Value | Reference(s) |

| Molecular Formula | C7H7FN2O | [1][2][3] |

| Molecular Weight | 154.14 g/mol | [2][3] |

| CAS Number | 115643-59-9 | [1] |

| MDL Number | MFCD00816881 | [2][3] |

| PubChem Substance ID | 329786705 | [2] |

| InChI | 1S/C7H7FN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) | [2] |

| InChI Key | REPZELLBLWMUAB-UHFFFAOYSA-N | [2] |

| SMILES | NC(=O)c1c(N)cccc1F | [2] |

Synonyms and Alternative Names

The table below provides a comprehensive list of synonyms and alternative names for this compound, categorized for clarity.

| Category | Synonym/Alternative Name | Reference(s) |

| Systematic Name | Benzamide, 2-amino-6-fluoro- | [1] |

| Alternative Spelling | 2-amino-6-fluoro-benzamide | [1] |

| Isomeric Name | 2-fluoro-6-aminobenzamide | [1] |

| Isomeric Name | 6-amino-2-fluorobenzamide | [1] |

| Anthranilamide Derivative | 6-fluoroanthranilamide | [1] |

| Anthranilamide Derivative | 6-fluoroanthanilamide | [1] |

| Aniline Derivative | 2-Carbamoyl-3-fluoroaniline | [1] |

| Aniline Derivative | 2-(Aminocarbonyl)-3-fluoroaniline | [1] |

| Azanyl Derivative | 2-azanyl-6-fluoranyl-benzamide | [1] |

Logical Relationships of Nomenclature

The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers. This visualization helps to clarify how different naming conventions relate to the same chemical entity.

This guide serves as a foundational reference for the nomenclature of this compound. Accurate and consistent use of these identifiers and synonyms is paramount for successful research and development activities.

References

An In-depth Technical Guide on the Lipophilicity and Pharmacokinetic Potential of 2-Amino-6-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the lipophilicity and pharmacokinetic potential of 2-Amino-6-fluorobenzamide. In the absence of direct experimental data for this specific compound, this guide leverages computational predictions and data from structurally related molecules to offer insights into its physicochemical properties and its likely absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering a foundational understanding to guide future experimental work. Detailed experimental protocols for key assays are also provided to facilitate such investigations.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry. The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[1][2] Understanding these properties is crucial for predicting the pharmacokinetic behavior and overall drug-likeness of a compound. This guide synthesizes available information to build a profile of this compound, focusing on its lipophilicity and key pharmacokinetic attributes.

Physicochemical Properties

The fundamental physicochemical properties of a compound are key determinants of its pharmacokinetic behavior. For this compound, these properties are primarily derived from computational models due to the lack of published experimental data.

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O | Sigma-Aldrich |

| Molecular Weight | 154.14 g/mol | Sigma-Aldrich |

| Calculated logP | 0.6 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 66.3 Ų | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 1 | PubChem |

Table 1: Predicted Physicochemical Properties of this compound.

Lipophilicity Analysis

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes.

The calculated logP value for this compound is 0.6 . This suggests that the compound is moderately hydrophilic. In comparison, the calculated logP for the non-fluorinated analog, 2-aminobenzamide, is slightly lower, indicating that the fluorine atom in the ortho position may modestly increase lipophilicity. The strategic placement of fluorine can alter the electronic environment of the molecule, which in turn affects its lipophilicity.[4]

It is important to note that the effect of fluorination on lipophilicity is position-dependent and can vary based on the overall molecular structure.[5] While a single fluorine atom on an aromatic ring generally leads to a slight increase in lipophilicity, the presence of other functional groups, such as the amino and amide groups in this molecule, will also significantly contribute to the overall polarity.[6]

Pharmacokinetic Potential: An ADME Profile

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound determines its bioavailability and duration of action. Based on the physicochemical properties and knowledge of related compounds, a predicted ADME profile for this compound is presented below.

Absorption

Oral absorption is influenced by a compound's solubility and permeability. The moderate hydrophilicity (cLogP = 0.6) and a TPSA of 66.3 Ų suggest that this compound is likely to have reasonable aqueous solubility and the potential for good passive intestinal absorption. Compounds with TPSA values under 140 Ų are generally considered to have good potential for oral bioavailability.

Distribution

Following absorption, a drug's distribution is influenced by its affinity for plasma proteins and its ability to penetrate tissues. The moderate lipophilicity of this compound suggests it may exhibit moderate plasma protein binding. Its ability to cross the blood-brain barrier (BBB) is less certain without experimental data, but its TPSA is within a range where BBB penetration is possible.

Metabolism

The metabolic stability of a compound is a key factor in determining its half-life and potential for drug-drug interactions. The carbon-fluorine bond is very strong and generally resistant to metabolic cleavage.[1] Therefore, the fluorine atom in this compound is expected to enhance its metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[5] However, the amino and benzamide moieties may still be susceptible to phase I and phase II metabolic transformations. In vitro metabolic stability assays using liver microsomes or hepatocytes would be essential to confirm this prediction.[7]

Excretion

The route and rate of excretion will depend on the extent of metabolism and the physicochemical properties of the parent drug and its metabolites. Given its moderate hydrophilicity, renal excretion of the unchanged compound and its more polar metabolites is a likely pathway.

Mandatory Visualizations

Caption: Chemical structure of this compound.

Caption: A generalized workflow for assessing the ADME properties of a drug candidate.

Experimental Protocols

To facilitate the experimental validation of the predicted properties of this compound, detailed protocols for key in vitro assays are provided below.

Determination of Lipophilicity (Shake-Flask Method)

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP).

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput assay used to predict passive membrane permeability.

-

Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

Donor Solution: A solution of this compound is prepared in a buffer at a relevant physiological pH (e.g., pH 7.4) and added to the wells of the filter plate (donor compartment).

-

Acceptor Solution: The filter plate is placed into a 96-well acceptor plate containing a buffer solution.

-

Incubation: The assembly is incubated for a defined period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an analytical method like LC-MS/MS.

-

Calculation: The permeability coefficient (Pe) is calculated based on the change in concentration over time and the surface area of the membrane.

In Vitro Metabolic Stability (Liver Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound, this compound.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C, and then initiate the metabolic reaction by adding a cofactor solution, typically an NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken.

-

Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate the proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: The percentage of the compound remaining over time is plotted, and from this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust, data-informed prediction of its lipophilicity and pharmacokinetic potential. The compound is predicted to be moderately hydrophilic with the potential for good oral absorption and enhanced metabolic stability due to the presence of the fluorine atom. The provided experimental protocols offer a clear path for the validation of these predictions. This guide serves as a critical starting point for any research or drug development program involving this compound, enabling more informed decision-making and efficient experimental design.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Commercial Sourcing and Technical Guide for 2-Amino-6-fluorobenzamide in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for 2-Amino-6-fluorobenzamide (CAS No. 115643-59-9), a key building block in medicinal chemistry and drug discovery. This guide includes a comparative summary of suppliers, a detailed experimental protocol for quality assessment, and visualizations of relevant biological pathways and procurement workflows to aid researchers in sourcing and utilizing this compound effectively.

Commercial Supplier Overview

Sourcing high-quality chemical reagents is a critical first step in any research endeavor. For this compound, several commercial suppliers offer various grades and quantities suitable for research and development purposes. The following table summarizes key quantitative data from a selection of suppliers to facilitate a comparative analysis.

| Supplier | Catalog Number | Purity | Available Quantities | Price Range (USD) |

| Lead Sciences (BLDpharm) | BD4795 | ≥98% | 1g, 5g, 25g, 100g | ~$30 - $500 |

| Amadis Chemical | A803462 | ≥97% | 100g | ~$348 |

| CymitQuimica | 10-F010565 | ≥97% | 1g | Price on request |

| ChemScene | CS-0161591 | ≥95% | 1g, 5g | Price on request |

| Sigma-Aldrich | AldrichCPR | - | Discontinued | - |

Note: Prices are approximate and subject to change. Researchers are advised to contact suppliers directly for the most current pricing and availability. Sigma-Aldrich previously offered this product, but it is now discontinued; however, legacy information may still be available on their website.[1]

Quality Control and Experimental Protocols

Ensuring the purity and identity of starting materials is paramount in research. While suppliers provide a certificate of analysis (CoA), independent verification is often a necessary step in a rigorous research setting. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of small molecules like this compound.

Detailed Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for analyzing similar benzamide derivatives and is intended as a starting point for method development.

1. Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.

2. Materials and Reagents:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (analytical grade)

-

Volumetric flasks, pipettes, and autosampler vials

-

0.45 µm syringe filters

3. Instrumentation:

-

An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

5. Sample Preparation:

-

Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase composition (95% A, 5% B).

-

Filter the working solution through a 0.45 µm syringe filter into an autosampler vial before injection.

6. Data Analysis:

-

The purity of the sample is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.

Visualizing Workflows and Pathways

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of a research chemical like this compound.

Hypothetical Signaling Pathway Involvement: PARP-1 Inhibition

Derivatives of 2-aminobenzamide are known to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. The diagram below illustrates a simplified view of the PARP-1 signaling pathway in response to DNA single-strand breaks (SSBs). A hypothetical inhibitor, derived from this compound, is shown to block the catalytic activity of PARP-1.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-6-fluorobenzamide

This guide provides comprehensive safety and handling information for 2-Amino-6-fluorobenzamide, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Section 1: Chemical Identification

-

Chemical Name: this compound

-

Synonyms: 6-Fluoroanthranilamide, 2-Carbamoyl-3-fluoroaniline[1]

-

Molecular Weight: 154.14 g/mol [3]

-

Structure:

Section 2: Physicochemical and Toxicological Data

The following tables summarize the known physicochemical properties and toxicological data for this compound. Much of the specific quantitative toxicological data is not available; however, the GHS classification provides guidance on potential hazards.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, beige to salmon pink solid | [1][3] |

| Molecular Formula | C₇H₇FN₂O | [1][3] |

| Molecular Weight | 154.14 | [3] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Flash Point | Not applicable | [3] |

| Solubility | Potential solubility in polar solvents | [1] |

Table 2: Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation mark) | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation mark) | Warning |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation mark) | Warning |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation mark) | Warning |

(Classification based on data for this compound and structurally similar compounds)[3][4][5][6][7]

Table 3: Toxicological Summary

| Toxicity Endpoint | Value |

| Acute Toxicity (Oral LD50) | No data available |

| Skin Corrosion/Irritation | Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[4][5] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | May cause respiratory irritation[4][5][7] |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Section 3: First-Aid Measures

Immediate medical attention is required in case of significant exposure.[8] Always show the Safety Data Sheet (SDS) to the attending medical professional.

-

General Advice: In case of accident or if you feel unwell, seek medical advice immediately.[4]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][8] If breathing is difficult or absent, give artificial respiration and consult a doctor.[9]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8][9] If skin irritation occurs, get medical advice.[4][10]

-

Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[4] Continue rinsing and consult a doctor.[8]

-

Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[8][9]

References

- 1. CAS 115643-59-9: this compound | CymitQuimica [cymitquimica.com]

- 2. SDS of this compound, Safety Data Sheets, CAS 115643-59-9 - chemBlink [ww.chemblink.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Synthesis of 2-Amino-6-fluorobenzamide: A Detailed Protocol for Drug Discovery and Development

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-6-fluorobenzamide from 6-fluoroisatoic anhydride. This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The protocol detailed herein is based on the well-established aminolysis of isatoic anhydrides, a robust and efficient method for the preparation of 2-aminobenzamides. This application note includes a detailed experimental protocol, a summary of reaction parameters, and visual representations of the workflow and reaction mechanism to ensure reproducible and successful synthesis.

Introduction

The synthesis of substituted 2-aminobenzamides is a critical step in the development of numerous therapeutic agents. The reaction of isatoic anhydrides with nucleophiles, particularly amines, provides a direct and high-yielding route to these important intermediates. The process involves the nucleophilic attack of ammonia on the carbonyl group of the anhydride, followed by a ring-opening and decarboxylation cascade to afford the desired 2-aminobenzamide. This method is widely applicable and can be adapted for the synthesis of a diverse library of substituted benzamides.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 6-fluoroisatoic anhydride. The data is based on a generalized procedure and may be optimized for specific laboratory conditions.

| Parameter | Value | Notes |

| Reactants | ||

| 6-Fluoroisatoic anhydride | 1.0 equivalent | Starting material |

| Ammonia (as Ammonium Hydroxide) | 2.0-3.0 equivalents | Nucleophile and base |

| Solvent | ||

| Dimethylformamide (DMF) or Dioxane | ~5-10 mL per gram of anhydride | Aprotic polar solvent is typical |

| Reaction Conditions | ||

| Temperature | 80-100 °C | Heating is generally required |

| Reaction Time | 4-8 hours | Monitor by TLC for completion |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₇H₇FN₂O | |

| Molecular Weight | 154.14 g/mol | |

| Theoretical Yield | Based on 1:1 stoichiometry | |

| Expected Purity | >95% after purification |

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound.[1][2] It is recommended to perform a small-scale trial to optimize conditions.

Materials:

-

6-Fluoroisatoic anhydride

-

Ammonium hydroxide (28-30% solution)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-fluoroisatoic anhydride (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Addition of Ammonia: To the stirring solution, add ammonium hydroxide (2.0-3.0 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Visualizations

Experimental Workflow

References

Application Notes and Protocols: Hydrolysis of 2-Amino-6-fluorobenzonitrile to 2-Amino-6-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical hydrolysis of 2-amino-6-fluorobenzonitrile to its corresponding amide, 2-amino-6-fluorobenzamide. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active compounds. Two primary methodologies are presented: an acid-catalyzed and a base-catalyzed hydrolysis. Both protocols are designed to be robust and reproducible, offering researchers options based on substrate compatibility and available laboratory resources. This note includes comprehensive experimental procedures, tables of quantitative data for expected outcomes, and diagrams to illustrate the reaction workflow.

Introduction

The conversion of a nitrile functional group to a primary amide is a fundamental transformation in organic synthesis. This compound is a valuable building block in medicinal chemistry, often utilized in the construction of heterocyclic scaffolds. The presence of both an amino and a fluoro group on the aromatic ring can influence the reactivity of the nitrile, necessitating carefully controlled reaction conditions to achieve selective hydrolysis to the amide without proceeding to the carboxylic acid. This document outlines two effective methods for this conversion.

Reaction Scheme

Caption: General reaction scheme for the hydrolysis of 2-amino-6-fluorobenzonitrile.

Experimental Protocols

Two primary methods for the hydrolysis of 2-amino-6-fluorobenzonitrile are detailed below.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid to catalyze the hydration of the nitrile group. Concentrated sulfuric acid is employed, and the reaction is heated to facilitate the conversion.

Materials:

-

2-Amino-6-fluorobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-fluorobenzonitrile (1.36 g, 10 mmol) in concentrated sulfuric acid (20 mL).

-

Reaction Conditions: Heat the reaction mixture to 80-90°C with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 100 g) in a beaker.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will occur, so add the base cautiously.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

Protocol 2: Base-Catalyzed Hydrolysis

This method employs a strong base in a mixed solvent system to achieve the hydrolysis. This can be a milder alternative to the strong acid-catalyzed reaction.

Materials:

-

2-Amino-6-fluorobenzonitrile

-

Sodium Hydroxide

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (1 M)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-6-fluorobenzonitrile (1.36 g, 10 mmol) in a mixture of ethanol (40 mL) and a 2 M aqueous solution of sodium hydroxide (20 mL).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC (1:1 hexane/ethyl acetate).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralization: Dilute the remaining aqueous solution with water (50 mL) and neutralize to pH 7 by the dropwise addition of 1 M hydrochloric acid.

-

Extraction: Extract the product from the neutralized solution with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate, to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, the product, and the expected outcomes of the two protocols.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-6-fluorobenzonitrile | C₇H₅FN₂ | 136.13 | 125-128 | White to off-white solid |

| This compound | C₇H₇FN₂O | 154.14 | 159-162 | Beige to salmon pink solid |

Table 2: Reaction Parameters and Expected Yields

| Protocol | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1: Acid-Catalyzed Hydrolysis | Concentrated H₂SO₄ | 80-90 | 4-6 | 75-85 |

| 2: Base-Catalyzed Hydrolysis | NaOH, Ethanol/H₂O | Reflux (80-85) | 8-12 | 70-80 |

Table 3: Characterization Data for this compound

| Spectroscopic Data | Expected Values |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.20-7.35 (m, 2H, Ar-H), 6.60-6.75 (m, 2H, Ar-H), 7.50 (br s, 1H, -CONH₂), 7.90 (br s, 1H, -CONH₂), 5.80 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 168.0 (C=O), 160.5 (d, J=245 Hz, C-F), 150.0 (C-NH₂), 132.0 (d, J=10 Hz, Ar-C), 115.0 (d, J=3 Hz, Ar-C), 112.0 (d, J=20 Hz, Ar-C), 110.0 (Ar-C) |

| IR (KBr, cm⁻¹) | 3450-3150 (N-H and O-H stretching), 1650-1680 (C=O stretching, Amide I), 1600-1620 (N-H bending) |

| Mass Spec (ESI+) | m/z: 155.06 [M+H]⁺ |

Workflow Diagrams

Acid-Catalyzed Hydrolysis Workflow

Caption: Workflow for the acid-catalyzed hydrolysis of 2-amino-6-fluorobenzonitrile.

Base-Catalyzed Hydrolysis Workflow

Caption: Workflow for the base-catalyzed hydrolysis of 2-amino-6-fluorobenzonitrile.

Conclusion

The protocols described provide reliable methods for the synthesis of this compound from 2-amino-6-fluorobenzonitrile. The choice between the acid- and base-catalyzed methods will depend on the stability of other functional groups present in more complex substrates and the desired reaction conditions. The provided data and workflows are intended to guide researchers in successfully performing this important chemical transformation. It is recommended to perform small-scale optimization experiments to fine-tune the reaction conditions for specific applications.

2-Amino-6-fluorobenzamide: A Versatile Building Block for Advanced Synthesis in Drug Discovery

For Immediate Release

Shanghai, China – December 24, 2025 – 2-Amino-6-fluorobenzamide is a key starting material in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique structural features, including a fluorine atom that can enhance metabolic stability and cell permeability, make it an attractive scaffold for the development of novel drug candidates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile building block.

Introduction to this compound in Medicinal Chemistry

This compound serves as a crucial precursor for the synthesis of quinazolinones, a class of compounds known for their diverse biological activities. The presence of the fluorine atom at the 6-position influences the electronic properties of the aromatic ring, often leading to improved pharmacokinetic profiles of the resulting molecules. Furthermore, the amino and amide functionalities provide reactive sites for various chemical transformations, enabling the construction of complex molecular architectures.

One of the most significant applications of this building block is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The quinazolinone core, readily accessible from this compound, serves as a bioisosteric replacement for other heterocyclic systems in known PARP inhibitors, potentially leading to improved efficacy and selectivity.

Application 1: Synthesis of 8-Fluoroquinazolin-4(3H)-ones

The synthesis of 8-fluoro-substituted quinazolin-4(3H)-ones is a primary application of this compound. These compounds form the core structure of various biologically active molecules, including PARP inhibitors.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-8-fluoroquinazolin-4(3H)-ones